2,3-Dichlorobenzotrichloride, 98%

Description

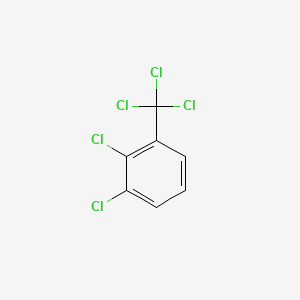

2,3-Dichlorobenzotrichloride (CAS: Not explicitly provided; inferred as a derivative of dichlorobenzotrichloride isomers) is a chlorinated aromatic compound with the molecular formula C₇H₃Cl₅, featuring two chlorine atoms at the 2- and 3-positions of the benzene ring and three chlorine atoms on the methyl group. It is synthesized via chlorination of toluene derivatives under controlled conditions to minimize byproducts . This compound is primarily used as an intermediate in agrochemicals, dyes, and pharmaceuticals due to its high reactivity in substitution and elimination reactions .

Properties

IUPAC Name |

1,2-dichloro-3-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGPLSQWIBJJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004910 | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84613-97-8, 31904-18-4 | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84613-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, dichloro(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031904184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084613978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dichloro(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,3-Dichlorobenzotrichloride (2,3-DCBT), with a molecular formula of CHCl, is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article provides a comprehensive review of the biological properties, mechanisms of action, and relevant research findings associated with 2,3-DCBT.

Chemical Structure and Properties

2,3-DCBT features a benzene ring substituted with two chlorine atoms and one trichloromethyl group. Its molecular weight is approximately 264.36 g/mol, and it appears as a white to off-white crystalline solid. The compound has a melting point of 49°C and a boiling point of 288°C, making it relatively stable under standard conditions. However, it is sensitive to moisture and reacts vigorously with strong oxidizing agents and reducing agents.

The biological activity of 2,3-DCBT is primarily attributed to its electrophilic nature. It can interact with nucleophilic sites on various biomolecules, leading to the formation of covalent bonds that may alter the structure and function of these targets. This characteristic positions 2,3-DCBT as a valuable compound in synthetic organic chemistry and suggests potential therapeutic applications.

Anticonvulsant Properties

One significant area of research involves the synthesis of lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder. Lamotrigine is derived from intermediates such as 2,3-dichlorobenzoyl chloride, which can be synthesized from 2,3-DCBT through hydrolysis reactions . The mechanism through which lamotrigine exerts its effects includes the stabilization of neuronal membranes by inhibiting voltage-gated sodium channels and modulating neurotransmitter release (particularly glutamate).

Interaction with Biological Targets

Ongoing studies suggest that 2,3-DCBT may interact with specific enzymes or receptors in biological systems. These interactions could lead to alterations in metabolic pathways or receptor signaling cascades that are relevant in various therapeutic contexts. For example, research indicates that derivatives of lamotrigine retain many biological activities associated with the parent compound, including anticonvulsant properties.

Case Studies

- Synthesis and Evaluation of Anticonvulsant Activity : A study demonstrated the synthesis of 3-(2,3-dichlorobenzamido) lamotrigine from 2,3-DCBT. This derivative exhibited enhanced pharmacological properties compared to lamotrigine alone, highlighting the potential for structural modifications to improve therapeutic efficacy.

- Toxicological Assessments : Research has also focused on the toxicological profile of 2,3-DCBT. Acute toxicity studies indicate that while it possesses useful chemical properties for synthesis, care must be taken due to its reactivity and potential adverse effects when mishandled.

Research Findings

| Property | Value |

|---|---|

| Molecular Formula | CHCl |

| Molecular Weight | 264.36 g/mol |

| Melting Point | 49°C |

| Boiling Point | 288°C |

| Solubility | Sparingly soluble in chloroform; slightly soluble in methanol; insoluble in water |

| Flash Point | >112°C |

Scientific Research Applications

Organic Synthesis

2,3-DCBT serves as a crucial building block in organic synthesis due to its reactive chlorine atoms. It is utilized to synthesize a variety of organic compounds including:

- Pharmaceuticals :

| Compound | Application | Synthesis Method |

|---|---|---|

| Lamotrigine | Anticonvulsant | Derived from 2,3-Dichlorobenzoyl chloride |

| Other Triazines | Neurological Disorders | Various synthetic pathways using 2,3-DCBT |

Chemical Reactions

Due to its electrophilic nature, 2,3-DCBT participates in several chemical reactions:

- Nucleophilic Substitution : Reacts with nucleophiles such as sodium hydroxide.

- Oxidation and Reduction Reactions : Commonly involves reagents like potassium permanganate and lithium aluminum hydride respectively.

These reactions enable the formation of more complex molecules essential for various industrial applications.

Recent studies have begun exploring the potential biological activities of 2,3-DCBT itself. Research indicates that it may interact with specific biological targets such as enzymes or receptors, suggesting possible therapeutic applications beyond its role as a synthetic intermediate.

Case Study 1: Lamotrigine Synthesis

A detailed investigation into the synthesis of lamotrigine highlighted the importance of high-purity intermediates obtained from 2,3-DCBT. The process involves multiple steps where controlling impurities is crucial for ensuring the efficacy and safety of the final product .

Case Study 2: Environmental Impact Assessment

Research into the environmental impact of halogenated compounds like 2,3-DCBT has emphasized the need for careful handling due to their potential toxicity and reactivity with moisture and strong oxidizers. This study recommends strict regulatory measures for its use in industrial settings .

Comparison with Similar Compounds

Structural Isomers: Positional Effects on Properties

The position of chlorine substituents significantly impacts physical, chemical, and functional properties. Key isomers include:

Key Observations :

- Reactivity : The 2,3-isomer’s proximity of chlorine atoms may enhance steric hindrance, reducing nucleophilic substitution rates compared to the 3,4-isomer .

- Thermal Stability : Higher symmetry in 3,4-dichloro derivatives (e.g., 3,4-Dichlorobenzoyl chloride) correlates with higher melting points (30–32°C vs. 55–65°C for 2,3-Dichlorobenzoyl cyanide) .

Functional Analogues: Trichloromethyl vs. Other Groups

Comparisons with compounds bearing alternative functional groups highlight reactivity differences:

Key Observations :

- The trichloromethyl group in 2,3-Dichlorobenzotrichloride offers greater steric bulk and electron-withdrawing effects than acyl chloride or carboxylic acid groups, making it more reactive in free-radical or Friedel-Crafts reactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with 2,3-dichlorotoluene (C₇H₅Cl₂), where the methyl group undergoes radical-mediated chlorination to form 2,3-dichlorobenzotrichloride. The reaction proceeds via a three-step radical mechanism initiated by UV light:

-

Initiation : UV radiation cleaves chlorine molecules (Cl₂) into chlorine radicals (Cl- ).

-

Propagation : Chlorine radicals abstract hydrogen atoms from the toluene’s methyl group, generating benzyl radicals. Subsequent chlorine addition yields trichloromethyl intermediates.

(Repeated until –CCl₃ formation)

-

Termination : Radical recombination halts the chain reaction.

The overall stoichiometry is:

Process Parameters and Optimization

Key variables influencing yield and purity include:

Table 1: Optimal Photochlorination Conditions

| Parameter | Range | Preferred Range | Industrial Standard |

|---|---|---|---|

| Temperature | 60–140°C | 80–120°C | 90–110°C |

| UV Lamp Power | 2–40 kW | 10–30 kW | 15–25 kW |

| Doping Elements | Cd, Tl, Ga, In, Fe, Pb | Cd, Pb | Cd |

| Reaction Time | 4–12 hours | 6–8 hours | 7 hours |

| Purity of Product | >95% | >98% | 98–99.5% |

-

UV Lamp Selection : High-pressure mercury lamps doped with cadmium (Cd) or lead (Pb) enhance radiation efficiency at 300–400 nm wavelengths, aligning with Cl₂’s absorption spectrum. Doped lamps improve selectivity by 15–20% compared to undoped variants.

-

Temperature Control : Maintaining 90–110°C prevents side reactions (e.g., isomerization to 3,4-dichloro derivatives) while ensuring complete chlorination.

-

Atmosphere : Anhydrous conditions minimize hydrolysis of Cl₂ to HClO, which could oxidize intermediates.

Industrial-Scale Production Strategies

Reactor Design and Scalability

Large-scale reactors employ:

-

Continuous-Flow Systems : Tubular reactors with integrated UV lamps ensure uniform irradiation and reduce hotspots.

-

Quartz Jackets : Transparent to UV-C light (200–280 nm), maximizing photon delivery.

-

Gas Sparging : Cl₂ is introduced countercurrently to the liquid 2,3-dichlorotoluene, enhancing mass transfer.

Yield and Purity Enhancements

-

Distillation : Crude product is vacuum-distilled (20–30 mmHg) at 150–160°C to isolate 2,3-dichlorobenzotrichloride (boiling point: ~280°C).

-

Isomer Suppression : Maintaining Cl₂ excess (1.5–2.0 equivalents) minimizes residual –CH₂Cl groups, reducing downstream impurities in lamotrigine synthesis.

Comparative Analysis of Synthesis Routes

Table 2: Photochlorination vs. Alternative Methods

| Method | Photochlorination | Thermal Chlorination | Catalytic Chlorination |

|---|---|---|---|

| Catalyst | None | AIBN | FeCl₃ |

| Purity | 98–99.5% | 85–90% | 92–95% |

| Energy Input | Moderate (UV) | High (ΔT) | Moderate |

| Isomer Formation | <0.1% | 5–8% | 2–3% |

| Scalability | Excellent | Poor | Moderate |

Photochlorination outperforms thermal and catalytic methods in purity and selectivity, albeit requiring specialized UV infrastructure.

Recent Advances and Innovations

Q & A

Basic Question: What are the recommended analytical techniques for verifying the purity and structural integrity of 2,3-Dichlorobenzotrichloride in synthetic workflows?

Methodological Answer:

- GC-MS or HPLC-PDA : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with photodiode array detection (HPLC-PDA) to assess purity and detect trace impurities. For example, GC-MS can resolve chlorinated byproducts (e.g., partial hydrolysis products) .

- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on characteristic signals for trichloromethyl (CCl) and dichloro-substituted aromatic protons. Compare with spectral databases for benzotrichloride derivatives .

- Elemental Analysis : Validate Cl content (theoretical ~60.1%) using combustion-based elemental analysis to confirm stoichiometry .

Advanced Question: How can researchers optimize reaction conditions to minimize hydrolysis of 2,3-Dichlorobenzotrichloride during nucleophilic acyl substitution reactions?

Methodological Answer:

- Moisture Control : Conduct reactions under inert atmosphere (N/Ar) with rigorously dried solvents (e.g., molecular sieves in THF or DCM) to prevent hydrolysis to 2,3-Dichlorobenzoic acid .

- Temperature Modulation : Maintain temperatures below 40°C to avoid thermal decomposition, as benzotrichlorides are prone to exothermic degradation above 50°C .

- Catalytic Additives : Use Lewis acids (e.g., FeCl) to enhance electrophilicity of the trichloromethyl group, reducing reaction time and side-product formation .

Basic Question: What safety protocols are critical when handling 2,3-Dichlorobenzotrichloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile chlorinated compounds .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide to convert reactive chlorides into less hazardous salts .

- Storage : Store in airtight, glass containers at 2–8°C to prevent moisture absorption and degradation .

Advanced Question: How can computational modeling aid in predicting the reactivity of 2,3-Dichlorobenzotrichloride in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use density functional theory (DFT) to model the electron-deficient aromatic ring and trichloromethyl group’s electrophilicity. Predict regioselectivity in reactions with nucleophiles (e.g., amines or alcohols) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF or acetonitrile .

- Reaction Pathway Validation : Compare computational predictions with experimental outcomes (e.g., HPLC yield) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.